1-Bromo-3-(2-fluoroethanesulfonyl)benzene
Overview
Description
1-Bromo-3-(2-fluoroethanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a 2-fluoroethanesulfonyl group
Mechanism of Action
Target of Action
It is known that benzylic halides, such as this compound, typically react via an sn2 pathway for primary benzylic halides and an sn1 pathway for secondary and tertiary benzylic halides . These reactions occur at the benzylic position, which is the carbon atom adjacent to the aromatic ring .
Mode of Action
1-Bromo-3-(2-fluoroethanesulfonyl)benzene likely interacts with its targets through nucleophilic substitution reactions. In these reactions, a nucleophile, an atom that is rich in electron density, donates an electron pair to an electrophile, an atom deficient in electron density . This results in the replacement of the bromine atom in the compound with the nucleophile .
Biochemical Pathways
The compound’s potential to undergo nucleophilic substitution suggests that it could participate in various biochemical reactions and pathways involving the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways and cellular processes it influences. Given its potential to participate in nucleophilic substitution reactions, it could facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of this compound. For instance, the rate of nucleophilic substitution reactions could be affected by the temperature and the nature of the solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-fluoroethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a benzene derivative followed by the introduction of the 2-fluoroethanesulfonyl group. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-fluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The sulfonyl group can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives .
Scientific Research Applications
1-Bromo-3-(2-fluoroethanesulfonyl)benzene is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique chemical properties.
Material Science: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(2-chloroethanesulfonyl)benzene
- 1-Bromo-3-(2-methanesulfonyl)benzene
- 1-Bromo-3-(2-ethanesulfonyl)benzene
Uniqueness
1-Bromo-3-(2-fluoroethanesulfonyl)benzene is unique due to the presence of the fluoroethanesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-bromo-3-(2-fluoroethylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJVKPHTARFCGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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